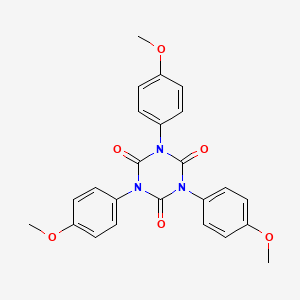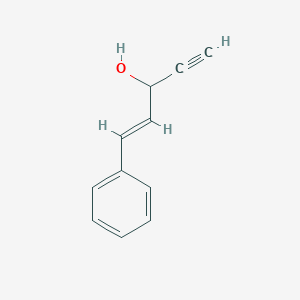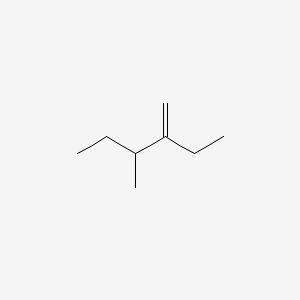
2-Ethyl-3-methyl-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 3-ethyl-2-methyl-1-pentene and 2-methyl-3-ethyl-1-pentene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-pentene typically involves the alkylation of alkenes. One common method is the acid-catalyzed dehydration of alcohols, where an alcohol undergoes elimination to form the corresponding alkene .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using heat and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methyl-1-pentene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: Addition of hydrogen to convert the double bond into a single bond.
Halogenation: Addition of halogens like chlorine or bromine across the double bond.
Hydration: Addition of water to form alcohols.
Oxidation: Formation of epoxides or diols.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Uses halogens like chlorine or bromine in an inert solvent.
Hydration: Uses water in the presence of an acid catalyst.
Oxidation: Uses oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products Formed:
Hydrogenation: Forms 2-Ethyl-3-methylpentane.
Halogenation: Forms dihalides.
Hydration: Forms alcohols.
Oxidation: Forms epoxides or diols.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methyl-1-pentene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-methyl-1-pentene involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition and oxidation reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
1-Pentene: Another alkene with a similar structure but different substitution pattern.
2-Methyl-2-butene: A branched alkene with similar reactivity.
3-Methyl-1-butene: Another isomer with a different arrangement of carbon atoms.
Uniqueness: 2-Ethyl-3-methyl-1-pentene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its branched structure can also affect its physical properties, such as boiling and melting points .
Eigenschaften
CAS-Nummer |
3404-67-9 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
3-methyl-4-methylidenehexane |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h8H,3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
YXLCVBVDFKWWRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


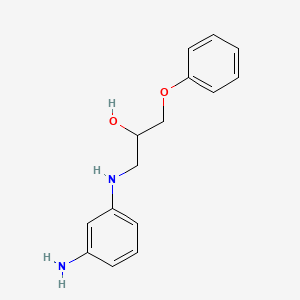
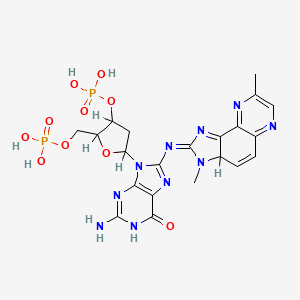
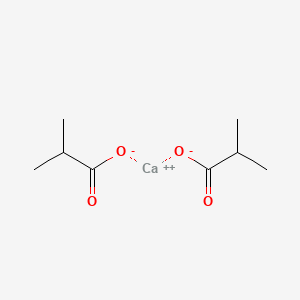
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
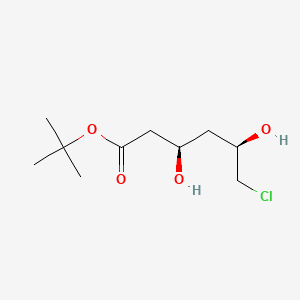
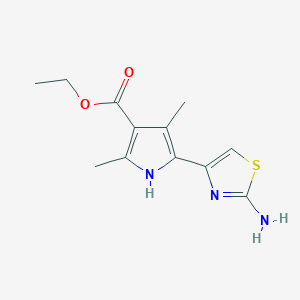
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
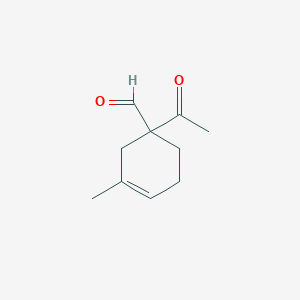


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
